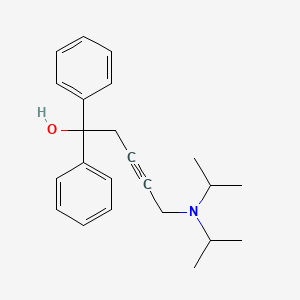
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is an organic compound that features a complex structure with both aliphatic and aromatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenylpent-3-yne, which can be synthesized from 1,1-diphenylacetylene and propargyl bromide through a Sonogashira coupling reaction.
Amination: The next step involves the introduction of the dipropan-2-ylamino group. This can be achieved through a nucleophilic substitution reaction using dipropan-2-ylamine and a suitable leaving group on the alkyne.
Hydroxylation: Finally, the hydroxyl group is introduced at the terminal carbon through a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Quaternary ammonium salts
科学研究应用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism by which 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, modulating their activity.
Materials Science: Its electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
相似化合物的比较
Similar Compounds
1,1-Diphenylpent-3-yne: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol: Similar structure but with diethylamino instead of dipropan-2-ylamino, which may affect its steric and electronic properties.
Uniqueness
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is unique due to the presence of both the dipropan-2-ylamino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C23H29NO |
|---|---|
分子量 |
335.5 g/mol |
IUPAC 名称 |
5-[di(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C23H29NO/c1-19(2)24(20(3)4)18-12-11-17-23(25,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,19-20,25H,17-18H2,1-4H3 |
InChI 键 |
ZGQVEMBRADCXSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
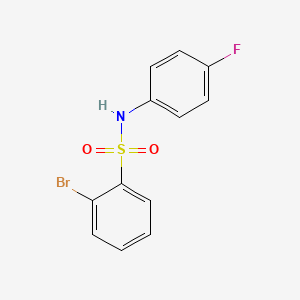
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
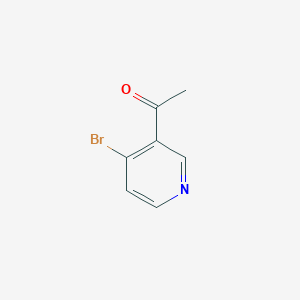
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)

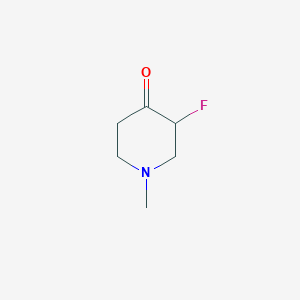
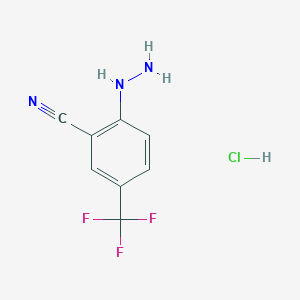
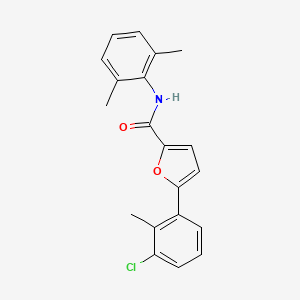
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)

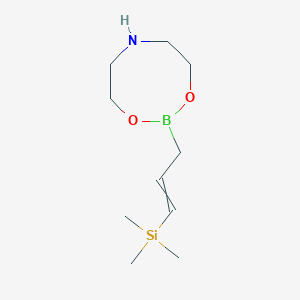
![1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12451108.png)
![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
